2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole
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Overview
Description
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction with a suitable halide derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its benzothiazole core.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity to its targets, while the ethanesulfonyl group can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole include:
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole: Lacks the fluorine atom, which may affect its biological activity.
2-{4-[2-(methanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole: Contains a methanesulfonyl group instead of an ethanesulfonyl group, potentially altering its solubility and reactivity.
The unique combination of the fluorine atom, piperazine moiety, and ethanesulfonyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethylsulfonylphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZSFPUWCHDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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